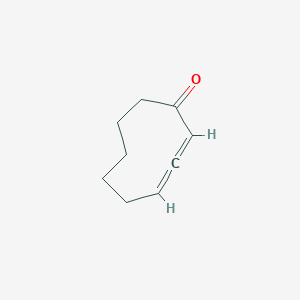

Cyclonona-2,3-dien-1-one

CAS No.: 25064-64-6

Cat. No.: VC18676162

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25064-64-6 |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| Standard InChI | InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3,7H,1-2,4,6,8H2 |

| Standard InChI Key | SGGNODIUOIHZGH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC=C=CC(=O)CC1 |

Introduction

Structural Characterization and Molecular Properties

Cyclonona-2,3-dien-1-one belongs to the family of cyclic dienones, characterized by a strained nine-membered ring system. The compound’s structure combines a conjugated diene system with a ketone group, creating a hybrid electronic environment that influences its reactivity. The ring strain in medium-sized cyclic systems like cyclonona-2,3-dien-1-one arises from non-planar sp² hybridized carbons and eclipsing hydrogen interactions, which destabilize the molecule and enhance its propensity for ring-opening or rearrangement reactions .

Quantum-chemical calculations on analogous planar-chiral cyclononadienes, such as (2E,7Z)-cyclonona-2,7-dien-1-yl carbamates, reveal that conformational changes in these systems involve high energy barriers (26–28 kcal/mol) . For cyclonona-2,3-dien-1-one, similar computational models suggest that the 2,3-diene configuration would impose distinct torsional strain compared to the 2,7-isomer, potentially altering its thermal stability and epimerization kinetics.

Synthetic Strategies and Challenges

The synthesis of cyclonona-2,3-dien-1-one remains underdeveloped in the literature, but methodologies for related cyclic dienones offer plausible routes. A notable approach involves intramolecular cycloalkylation of lithiated precursors. For example, (2E,7Z)-cyclonona-2,7-dien-1-yl carbamates are synthesized via asymmetric deprotonation of dienyl carbamates using n-BuLi/(−)-sparteine, followed by intramolecular coupling . Adapting this strategy to cyclonona-2,3-dien-1-one would require a preorganized 1-lithio-9-chloronona-2,3-dienyl precursor, though the regioselectivity of the cyclization may differ due to the closer proximity of the double bonds.

Conformational Dynamics and Chirality

Cyclonona-2,3-dien-1-one’s planar and central chirality is a critical area of study. In the 2,7-dien-1-one analog, enantiomerically enriched carbamates exhibit slow epimerization (t₁/₂ = 209–328 min at 308 K) via inversion of planar chirality, driven by coupled conformational changes . For the 2,3-isomer, the shorter conjugation length between double bonds may accelerate epimerization by reducing the energy barrier for ring puckering.

Density functional theory (DFT) studies on related systems suggest that the energy landscape of cyclononadienones is highly sensitive to substituent placement. For example, B3LYP calculations on (2E,7Z)-cyclonona-2,7-dien-1-yl carbamates identified two major transition states during epimerization, with activation energies matching experimental values . Similar modeling for cyclonona-2,3-dien-1-one could predict whether its epimerization follows a comparable pathway or involves unique intermediates.

Reactivity and Functionalization

The reactivity of cyclonona-2,3-dien-1-one is anticipated to mirror that of other cyclic dienones, with enhancements due to ring strain. Key reactions include:

-

Electrophilic Additions: The conjugated diene system may undergo halogenation or epoxidation, though steric hindrance from the ring could limit regioselectivity.

-

Cycloadditions: Diels-Alder reactions with electron-deficient dienophiles are plausible, but the strained geometry may favor endo transition states to alleviate angular strain.

-

Reduction: Selective hydrogenation of the ketone or diene moieties could yield partially saturated derivatives, though over-reduction risks ring opening.

Comparative data for analogous compounds underscore these trends. For instance, cyclopentenone—a five-membered cyclic enone—readily participates in [4+2] cycloadditions, while larger rings like cycloheptenone exhibit slower reaction rates due to reduced strain . Cyclonona-2,3-dien-1-one’s intermediate size places its reactivity between these extremes.

Spectroscopic Analysis and Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are vital for characterizing cyclonona-2,3-dien-1-one. While direct MS data for this compound are unavailable, cyclonona-1,2,6-triene exhibits a molecular ion peak at m/z 120.1916 (C₉H₁₂) , suggesting that the diketone would show a similar molecular weight with fragmentation patterns indicative of keto-enol tautomerism.

¹H NMR spectroscopy of the 2,7-dien-1-one analog reveals distinct vinyl proton resonances at δ 5.2–5.8 ppm, split by coupling constants (J = 10–12 Hz) characteristic of trans-diene configurations . For the 2,3-isomer, closer proximity of the double bonds may result in stronger diamagnetic anisotropy, shifting signals upfield.

Comparative Analysis with Related Compounds

The following table contrasts cyclonona-2,3-dien-1-one with structurally similar cyclic ketones:

Future Directions and Challenges

Advancing research on cyclonona-2,3-dien-1-one requires addressing synthetic bottlenecks and expanding computational models. Key priorities include:

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, potentially leveraging chiral auxiliaries or organocatalysts.

-

Thermodynamic Studies: Measuring epimerization kinetics and comparing them to DFT predictions to refine energy landscapes.

-

Applications in Catalysis: Exploring its use as a ligand in transition-metal catalysis, capitalizing on its planar chirality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume